molecular formula C7H9FN2 B1371448 5-Fluoro-3-methylbenzene-1,2-diamine CAS No. 206647-96-3

5-Fluoro-3-methylbenzene-1,2-diamine

Cat. No.: B1371448
CAS No.: 206647-96-3
M. Wt: 140.16 g/mol
InChI Key: BZQWMNWLDUNJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of benzene, featuring both fluorine and methyl substituents along with two amino groups

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. These methods may utilize continuous flow reactors and advanced purification techniques to ensure high-quality product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as by converting the amino groups to hydroxylamines or other reduced forms using reagents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylamines and other reduced forms.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a building block for drugs targeting specific diseases, such as cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

5-Fluoro-3-methylbenzene-1,2-diamine is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methylbenzene-1,2-diamine involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine and amino groups can enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

    3-Methylbenzene-1,2-diamine: Lacks the fluorine substituent, which can affect its reactivity and biological activity.

    5-Fluoro-2-methylbenzene-1,2-diamine: Similar structure but with different positioning of the methyl group, leading to variations in chemical properties.

    5-Fluoro-3-methylbenzene-1,4-diamine: Different positioning of the amino groups, which can influence its reactivity and applications.

Uniqueness: 5-Fluoro-3-methylbenzene-1,2-diamine is unique due to the specific positioning of its substituents, which can confer distinct chemical and biological properties. The presence of both fluorine and amino groups enhances its potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

5-fluoro-3-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQWMNWLDUNJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

25 g (0.147 mol) of 4-fluoro-2-methyl-6-nitroaniline in 250 ml of tetrahydrofuran are hydrogenated at about 34° C. for 2 hours in the presence of 8 g of Raney nickel. The reaction mixture is then filtered off and concentrated. The title compound is obtained as a brown oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One

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